(2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid

Enzymatic resolution Lipase catalysis Chiral separation

This compound is the essential chiral precursor for the docetaxel (Taxotere®) C-13 side chain. The (2R,3S) stereochemistry is non-negotiable—incorrect stereoisomers yield epimeric taxane derivatives with abolished microtubule-stabilizing activity. Procuring ≥98% pure material eliminates in-house chiral resolution, enabling direct N-protection and esterification with protected 10-DAB. Also designated as Docetaxel Related Compound 1 for impurity profiling. All four diastereomers are not functionally interchangeable; verify stereochemistry before purchase.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 109120-55-0
Cat. No. B105796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid
CAS109120-55-0
Synonyms(2R,3S)-2-Amino-3-hydroxy-3-phenylpropionic Acid;  (2R,3S)-3-Phenylserine;  D-threo-3-Phenylserine;  threo-β-Hydroxy-D-phenylalanine
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(C(=O)[O-])[NH3+])O
InChIInChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8+/m1/s1
InChIKeyVHVGNTVUSQUXPS-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,3S)-2-Amino-3-hydroxy-3-phenylpropanoic Acid (CAS 109120-55-0): Procurement Baseline for Docetaxel Side Chain Synthesis


(2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid (CAS 109120-55-0), also designated as (2R,3S)-3-phenylisoserine or D-threo-β-phenylserine, is a non-proteinogenic chiral β-hydroxy-α-amino acid with molecular formula C9H11NO3 and molecular weight 181.19 g/mol [1]. The compound exists as a white to off-white crystalline solid and is most commonly supplied at ≥98% chemical purity by reputable vendors, with the hydrochloride salt form (melting point 217–220°C, specific rotation [α]D = −17° to −20° (c=1, H2O)) offering enhanced handling characteristics for synthetic applications [2]. Its primary industrial significance derives from its role as the essential chiral building block for constructing the C-13 side chain of the antineoplastic agent docetaxel (Taxotere®) and the structurally related paclitaxel (Taxol®) [3].

Why Generic Substitution of (2R,3S)-3-Phenylisoserine (CAS 109120-55-0) with Alternative Stereoisomers Is Not Feasible


The (2R,3S) stereochemical configuration of this β-phenylserine derivative is not a negotiable variable—it is a structural determinant of downstream pharmacological efficacy. Extensive structure–activity relationship studies on taxane antineoplastic agents have established that the C-13 N-benzoyl-(2R,3S)-3-phenylisoserine side chain moiety is crucial for the strong antitumor activity of paclitaxel and docetaxel [1]. The four possible diastereomers of 3-phenylisoserine—(2R,3S), (2S,3R), (2R,3R), and (2S,3S)—are not functionally interchangeable; substitution of the correct (2R,3S) enantiomer with an incorrect stereoisomer during docetaxel semi-synthesis produces epimeric taxane derivatives with compromised or abolished microtubule-stabilizing activity [2]. Procurement of the wrong stereoisomer, even at equivalent chemical purity, renders the material unsuitable for the intended pharmaceutical application and may introduce difficult-to-remove diastereomeric impurities that complicate downstream purification. The quantitative evidence below substantiates why (2R,3S)-3-phenylisoserine must be prioritized over its stereoisomeric alternatives.

Quantitative Differentiation Evidence for (2R,3S)-2-Amino-3-hydroxy-3-phenylpropanoic Acid (CAS 109120-55-0) vs. Stereoisomers and Racemic Material


Enzymatic Enantioselectivity (E Value) for (2R,3S)-3-Phenylisoserine Production vs. Racemic Substrate Hydrolysis

Burkholderia cepacia lipase PS-IM catalyzes the hydrolysis of racemic ethyl 3-amino-3-phenyl-2-hydroxypropionate with an enantioselectivity factor (E) exceeding 200, selectively cleaving the ester bond of one enantiomer while leaving the (2R,3S)-configured ester largely intact [1]. This exceptionally high E value (>200) enables the practical isolation of the desired (2R,3S) enantiomer from racemic starting material, with the less reactive (2R,3S) enantiomeric ester subsequently hydrolyzed with 18% HCl to afford enantiomerically pure (2R,3S)-3-amino-3-phenyl-2-hydroxypropionic acid hydrochloride [1]. The enantioselectivity achieved here contrasts sharply with non-enzymatic chemical hydrolysis methods that produce racemic or enantiomerically enriched mixtures requiring additional chiral resolution steps.

Enzymatic resolution Lipase catalysis Chiral separation Enantiomeric excess

Optical Purity of (2R,3S)-β-Phenylserine Hydrochloride via Preferential Crystallization vs. Alternative Resolution Methods

Optical resolution of racemic threo-β-phenylserine hydrochloride via preferential crystallization, using L-phenylalanine methyl ester hydrochloride as an optically active co-solute, yields (2R,3S)-1·HCl with an optical purity of 95% in a single crystallization step from supersaturated racemic solution [1]. Successive preferential crystallization cycles afford (2R,3S)-1·HCl with optical purities of 90–92% without co-solute, demonstrating that the racemate exists as a conglomerate at room temperature [1]. Subsequent recrystallization from 1-propanol followed by treatment with triethylamine in methanol yields optically pure (2R,3S)-free amino acid [1]. In comparison, alternative resolution by replacing crystallization using D-phenylalanine methyl ester hydrochloride as co-solute produces the antipodal (2S,3R)-enantiomer at 95% optical purity, confirming method symmetry but not the (2R,3S) target.

Preferential crystallization Optical resolution Chiral purity Conglomerate formation

Commercial Purity Benchmark of (2R,3S)-2-Amino-3-hydroxy-3-phenylpropanoic Acid vs. Alternative Stereoisomer Availability

Commercially supplied (2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid (CAS 109120-55-0) is routinely available at ≥98% chemical purity from multiple qualified vendors, with standard specifications including NLT 98% purity (HPLC) . This purity benchmark is sufficient for direct use in pharmaceutical intermediate synthesis without additional purification. In contrast, the alternative stereoisomers—(2S,3R)-, (2R,3R)-, and (2S,3S)-3-phenylisoserine—have significantly more limited commercial availability, often requiring custom synthesis with extended lead times, or are only accessible via specialized enzymatic or chiral resolution methods that are not routinely scaled [1]. The (2R,3R) and (2S,3S) anti-diastereomers in particular are not commercially stocked at comparable purity levels for procurement-scale quantities.

Commercial availability Chemical purity Procurement specification Quality control

Process Stoichiometry Requirement for Protected (2R,3S)-3-Phenylisoserine Side Chain in Docetaxel Synthesis

In the patented semi-synthetic route to docetaxel (US 5,688,977), the esterification of C7, C10-di-CBZ 10-deacetylbaccatin III with an N-CBZ C2′-protected 3-phenylisoserine side chain requires an excess of the side chain component to drive the coupling to completion [1]. Specifically, the method teaches the use of approximately six equivalents of the protected (2R,3S)-3-phenylisoserine side chain per equivalent of the protected baccatin III core [1]. This stoichiometric excess is a function of the specific (2R,3S) stereochemistry and protecting group strategy; alternative stereoisomers would not only fail to yield biologically active docetaxel but would also exhibit different reactivity profiles in this esterification step, potentially altering the required stoichiometry and compromising process economics.

Docetaxel semi-synthesis Esterification stoichiometry Process optimization Patent method

Optimal Research and Industrial Application Scenarios for (2R,3S)-2-Amino-3-hydroxy-3-phenylpropanoic Acid (CAS 109120-55-0)


Docetaxel (Taxotere®) Semi-Synthesis: C-13 Side Chain Precursor

This compound serves as the direct precursor for constructing the N-Boc-(2R,3S)-3-phenylisoserine side chain required for docetaxel semi-synthesis. The (2R,3S) stereochemistry is non-negotiable for producing the biologically active C-13 ester linkage with the 10-deacetylbaccatin III diterpenoid core [1]. Procurement of this specific enantiomer (CAS 109120-55-0) at ≥98% purity enables direct N-protection (typically with Boc or Cbz groups) followed by esterification with protected 10-DAB without additional chiral resolution steps, thereby streamlining the synthetic workflow and minimizing diastereomeric impurity formation that would otherwise necessitate chromatographic purification [2].

Paclitaxel (Taxol®) Analog Development: N-Benzoyl Side Chain Synthesis

For research programs developing novel taxane analogs or paclitaxel derivatives, the (2R,3S)-3-phenylisoserine scaffold provides the essential chiral template for constructing N-benzoyl-(2R,3S)-3-phenylisoserine, the canonical C-13 side chain of paclitaxel [1]. The high enantioselectivity (E >200) demonstrated for enzymatic preparation of this stereoisomer [2] supports the reliability of the synthetic route, and procurement of pre-resolved material eliminates the need for in-house lipase-catalyzed kinetic resolution. Researchers investigating structure–activity relationships around the C-13 side chain require this exact stereochemical configuration as the validated starting point for modifications to the N-acyl group or the C-3′ phenyl substituent [3].

Chiral β-Amino Acid Methodology Research and Asymmetric Synthesis Development

As a chiral β-hydroxy-α-amino acid with well-defined stereochemistry, this compound is employed as a benchmark substrate for developing novel asymmetric synthetic methodologies targeting β-amino acid scaffolds. The availability of optical purity data from preferential crystallization studies (90–95% optical purity achievable via crystallization, >99% after recrystallization) [1] provides a validated purity benchmark for method validation. Researchers investigating new chiral auxiliaries, asymmetric catalysts, or enzymatic resolutions can use this compound as a structurally characterized, commercially available reference standard for assessing stereochemical outcomes.

Reference Standard for Docetaxel-Related Impurity Profiling

In pharmaceutical quality control and analytical method development, (2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid is designated as Docetaxel Related Compound 1 and is used as a reference standard for impurity profiling during docetaxel manufacturing [1]. The compound enables identification and quantification of residual unreacted side chain or hydrolytic degradation products in final drug substance. Procurement of certified analytical-grade material with documented purity (≥98%) and characterized physical properties (melting point 217–220°C for hydrochloride salt, specific rotation [α]D = −17° to −20°) [2] ensures reliable chromatographic method development and system suitability testing in compliance with pharmacopoeial requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.